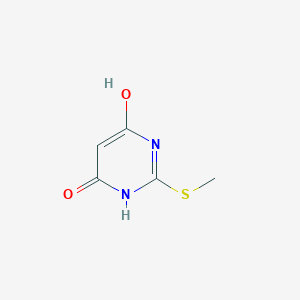

4,6-Dihydroxy-2-methylthiopyrimidine

説明

4,6-Dihydroxy-2-methylthiopyrimidine (CAS: 1979-98-2, C₅H₆N₂O₂S, MW: 158.18) is a pyrimidine derivative featuring hydroxyl groups at positions 4 and 6 and a methylthio (-SMe) substituent at position 2. It is synthesized via methylation of sodium 2-thiobarbiturate, yielding 86.9% under optimized conditions . The compound exhibits a high melting point (>300°C) and is soluble in alkaline solutions like sodium hydroxide . Its structure has been confirmed via IR and ¹H NMR spectroscopy . Applications include its use as a precursor in synthesizing chlorinated pyrimidines (e.g., 4,6-dichloro-2-methylthiopyrimidine) and fluorinated derivatives like 2-amino-4,6-bis(difluoromethoxy)pyrimidine .

特性

IUPAC Name |

4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-10-5-6-3(8)2-4(9)7-5/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXCUJUYEZIWJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173499 | |

| Record name | 2-Methylthiopyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1979-98-2 | |

| Record name | 4,6-Dihydroxy-2-(methylthio)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1979-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylthiopyrimidine-4,6-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001979982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1979-98-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylthiopyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylthiopyrimidine-4,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Nitration of Diethyl Malonate

The patent CN102952084A outlines a four-step synthesis starting with nitrating diethyl malonate using fuming nitric acid at 0–30°C. This produces 2-nitro-diethyl malonate, a precursor for subsequent cyclization. Excess nitric acid (4–10 molar equivalents) ensures complete nitration, with toluene or ethyl acetate as preferred solvents for extraction.

Cyclization with Thiourea

In the second step, thiourea (38 g, 0.5 mol) reacts with 2-nitro-diethyl malonate (108 g, 0.5 mol) in ethanol under sodium ethoxide catalysis at 50–60°C. This forms 4,6-dihydroxy-2-mercapto-5-nitropyrimidine in 58% yield after acidification and purification. While this intermediate contains a nitro group, omitting nitration could hypothetically yield 4,6-dihydroxy-2-mercaptopyrimidine, which may undergo methylation to introduce the methylthio moiety.

Direct Nitration of 4,6-Dihydroxy-2-methylthiopyrimidine

Several methods in the Ambeed data use this compound as a starting material for nitration, implying its prior synthesis. For example:

-

Method A : 50 g of the compound is nitrated with fuming HNO₃ at 20–50°C for 5 hours, achieving 88.75% yield of 4,6-dihydroxy-2-methylthio-5-nitropyrimidine.

-

Method B : Nitration at 0°C for 2 hours yields 72% of the nitro derivative.

While these protocols focus on downstream nitration, they confirm the compound’s role as a precursor. The absence of direct synthesis details suggests proprietary or unpublished methods for its preparation.

Comparative Analysis of Synthetic Routes

Critical Factors Influencing Synthesis

Temperature Control

Exothermic reactions during nitration (e.g., temperature spikes from 20°C to 45°C in 5 seconds) necessitate precise cooling to prevent side reactions.

化学反応の分析

Types of Reactions

4,6-Dihydroxy-2-methylthiopyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methylthio group to a thiol group.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the hydroxyl groups under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Applications

4,6-Dihydroxy-2-methylthiopyrimidine serves as an important intermediate in the synthesis of several pharmaceutical compounds. Notably, it is a precursor for Dasatinib , a medication used to treat chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) . The compound's role in the synthesis of Dasatinib underscores its significance in cancer therapy.

Table 1: Key Pharmaceutical Applications

| Compound | Application | Therapeutic Use |

|---|---|---|

| Dasatinib | Intermediate for synthesis | Treatment of CML and ALL |

| 4,6-Dichloro-2-methylpyrimidine | Precursor for further modifications | Various pharmaceutical applications |

Chemical Synthesis

In addition to its pharmaceutical relevance, this compound is utilized in the preparation of other chemical compounds. For instance, it is used to synthesize 4,6-dichloro-2-methylpyrimidine , which has applications in agrochemicals and other technical products . The compound can be synthesized through various methods, including the condensation of acetamidinium chloride and diethyl malonate in methanol .

Table 2: Synthesis Methods

| Method | Reagents Used | Yield |

|---|---|---|

| Condensation with acetamidinium chloride | Diethyl malonate, Methanol | High yield confirmed by spectroscopic analysis |

| Modified process using sodium methoxide | Dimethyl malonate, Acetamidine hydrochloride | Yield ~86% |

Explosive Applications

Interestingly, this compound has found applications beyond pharmaceuticals. It is also recognized as a precursor in the development of high explosives . This dual functionality highlights the compound's versatility in both medicinal chemistry and materials science.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- A study published in Process Chemistry explored the economic processes for synthesizing this compound without compromising quality. The researchers optimized reaction conditions to improve yield while minimizing environmental impact .

- Another investigation focused on the compound's role as an intermediate for synthesizing agrochemicals and technical products. This study emphasized its importance in developing safer and more effective agricultural chemicals .

作用機序

The mechanism of action of 4,6-Dihydroxy-2-methylthiopyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of blood pressure in hypertensive patients. The exact molecular pathways involved depend on the specific application and target enzyme.

類似化合物との比較

Structural and Functional Group Variations

The following table highlights key structural differences and properties of 4,6-dihydroxy-2-methylthiopyrimidine and related compounds:

Physicochemical Properties

- Solubility : Hydroxyl groups confer higher polarity to this compound compared to methoxy or methyl-substituted analogs. However, the methylthio group enhances lipophilicity relative to barbituric acid .

- Basicity : this compound exhibits weaker basicity (pKa ~8.5) than 6-hydroxy-2-methylpyrimidine-4(3H)-one (pKa ~9.2) due to electron-withdrawing effects of the methylthio group .

生物活性

4,6-Dihydroxy-2-methylthiopyrimidine, also known as 2-methyl-4,6-dihydroxypyrimidine, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula : C5H6N2O2

- Molecular Weight : 126.12 g/mol

- CAS Number : 1979-98-2

Synthesis

The synthesis of this compound involves several methods. A notable method includes the reaction of sodium methoxide with dimethyl malonate and acetamidine hydrochloride under controlled conditions to yield the desired product. This method emphasizes environmental safety and simplicity, making it suitable for industrial production .

Anticancer Properties

This compound has been identified as an important intermediate in the synthesis of Dasatinib, a drug approved for treating chronic myeloid leukemia. Studies have shown that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. For instance:

- In vitro studies demonstrated that certain derivatives displayed IC50 values significantly lower than standard chemotherapeutic agents like etoposide .

- Table 1 summarizes the IC50 values of selected compounds derived from this compound against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | MCF-7 | 0.09 |

| Compound 2 | A549 | 0.03 |

| Compound 3 | Colo-205 | 0.01 |

| Etoposide | Various | Varies |

Antimicrobial Activity

Recent research indicates that pyrimidine derivatives exhibit antimicrobial properties against a range of bacterial strains. For example:

- Compounds derived from pyrimidine structures have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Neuroprotective Effects

Studies have also explored the neuroprotective potential of pyrimidine derivatives, including their ability to inhibit acetylcholinesterase (AChE) activity, which is crucial for Alzheimer's disease treatment:

- Table 2 presents the AChE inhibitory activity of selected compounds compared to standard drugs.

| Compound | AChE Inhibition (%) | Reference Drug | Reference AChE Inhibition (%) |

|---|---|---|---|

| Compound A | 16.00 | Donepezil | 20.15 |

| Compound B | 17.55 | Galantamine | 18.00 |

Case Studies

- Anticancer Efficacy : In a study involving various pyrimidine derivatives, compound 12 demonstrated significant anticancer efficacy with an IC50 value of against MCF-7 cells, outperforming etoposide .

- Neuroprotective Studies : Research on thiazolidinone-pyrimidine hybrids revealed potent AChE inhibition with IC50 values comparable to established Alzheimer's treatments .

- Toxicity Assessments : Safety profiles were evaluated in vivo using healthy mice, where high doses (40 mg/kg) did not exhibit significant toxicity, indicating a favorable safety margin for further development .

Q & A

Q. What are the standard synthetic routes for 4,6-Dihydroxy-2-methylthiopyrimidine, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via alkylation of thiobarbituric acid using methyl chloride in alkaline ethanol. Key steps include controlled addition of methyl chloride (0.5–1.0 M) at 25–30°C, monitored by HPLC to track intermediates like 2-methylthio-4-methoxy-6-hydroxypyrimidine. Optimizing pH (using NaOH) and reaction time (6–8 hours) improves yields to 75–80% . For reproducibility, ensure stoichiometric control of methyl chloride and maintain inert conditions to minimize oxidation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Use a combination of:

Q. What are the solubility properties of this compound, and how do they influence experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO) and alkaline solutions (e.g., 1M NaOH). For biological assays, pre-dissolve in DMSO (<1% v/v) to avoid precipitation. Solubility in methanol (50 ml/g) facilitates synthetic workflows .

Q. What safety precautions are critical when handling this compound?

Wear nitrile gloves, safety goggles, and lab coats. The compound causes skin/eye irritation (H315) and may release toxic fumes upon decomposition. Store at –20°C in airtight containers, and neutralize waste with 10% acetic acid before disposal .

Advanced Research Questions

Q. How does tautomerism affect the reactivity of this compound in synthetic applications?

The compound exists in keto-enol tautomeric forms, influencing its nucleophilicity. Computational studies (DFT) and C NMR can identify dominant tautomers. For example, the enol form enhances reactivity in alkylation reactions, while the keto form stabilizes coordination complexes with transition metals .

Q. What strategies resolve contradictions in reported stability data under varying pH and temperature conditions?

Conflicting stability data often arise from differences in buffer systems. Perform accelerated stability studies (40–60°C) in controlled buffers (pH 2–12) with HPLC monitoring. The compound degrades rapidly in acidic conditions (pH <3) but remains stable in neutral/alkaline solutions (pH 7–10) for >48 hours .

Q. How does this compound function as a precursor in herbicide synthesis, and what are key intermediates?

It is a key intermediate in sulfonylurea herbicides (e.g., bispyribac). React with chlorosulfonic acid to form the sulfonamide backbone, followed by coupling with substituted pyrimidines. Monitor intermediates like 4,6-dichloro-2-methylthiopyrimidine via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .

Q. What mechanistic insights explain byproduct formation during synthesis, and how can selectivity be improved?

Byproducts like 2-methylthio-4-methoxy-6-hydroxypyrimidine form via competing O-alkylation. Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to favor S-alkylation. Lowering reaction temperature to 25°C and reducing methyl chloride equivalents (0.8–1.2 eq) improves selectivity to >90% .

Q. How can computational modeling predict the compound’s interactions in enzyme inhibition studies?

Molecular docking (AutoDock Vina) and MD simulations reveal binding affinities for thymidylate synthase. Key interactions include hydrogen bonds with Ser215 and hydrophobic contacts with the methylthio group. Validate with IC₅₀ assays using purified enzyme .

Q. What analytical challenges arise in quantifying trace impurities, and what methods address them?

Impurities like thiobarbituric acid (parent compound) require UPLC-MS/MS with a C18 column (2.6 µm, 100 Å). Use a gradient elution (0.1% formic acid in H₂O:MeCN) and MRM transitions (m/z 158→114 for the target; m/z 144→101 for impurities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。